molecular formula C26H19NO4 B13515219 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylicacid

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylicacid

Cat. No.: B13515219
M. Wt: 409.4 g/mol
InChI Key: PRUQYDCHDXDEEG-UHFFFAOYSA-N
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Description

5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid is a specialized building block in organic synthesis, particularly in peptide chemistry. Its structure features a naphthalene core substituted with a carboxylic acid group at position 1 and a 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino group at position 4. The Fmoc group serves as a temporary protecting group for amines, enabling controlled deprotection under mild basic conditions (e.g., piperidine), which is critical in solid-phase peptide synthesis (SPPS) .

Properties

Molecular Formula

C26H19NO4

Molecular Weight

409.4 g/mol

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)naphthalene-1-carboxylic acid

InChI

InChI=1S/C26H19NO4/c28-25(29)22-13-5-12-21-20(22)11-6-14-24(21)27-26(30)31-15-23-18-9-3-1-7-16(18)17-8-2-4-10-19(17)23/h1-14,23H,15H2,(H,27,30)(H,28,29)

InChI Key

PRUQYDCHDXDEEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC5=C4C=CC=C5C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through a reaction between the naphthalene-1-carboxylic acid and 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid is widely used in scientific research due to its versatility:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the synthesis of biologically active peptides and proteins.

    Medicine: Utilized in drug development and the synthesis of pharmaceutical intermediates.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be selectively removed under mild basic conditions, such as treatment with piperidine. This allows for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Positional Isomers

  • 6-((((9H-Fluoren-9-yl)methoxy)carbonyl}amino)-1-naphthoic acid (CAS: 2567498-00-2): This positional isomer differs in the placement of the Fmoc-amino group at position 6 instead of 5 on the naphthalene ring. The altered substitution pattern may affect steric hindrance during peptide coupling and influence solubility due to differences in molecular symmetry .

Saturated and Polycyclic Derivatives

  • 5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid (CAS: 2138027-98-0): The bicyclic framework introduces significant steric constraints, which may limit its utility in flexible peptide chains but enhance stability in constrained geometries .

Heterocyclic and Aliphatic Analogues

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl}amino)hexanedioic acid (CAS: 250384-77-1): This aliphatic derivative features a linear chain with two carboxylic acid groups, enabling bifunctional reactivity in crosslinking or dendrimer synthesis .

Biological Activity

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid, also known by its CAS number 201048-68-2, is a compound of significant interest in the field of medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a naphthalene core substituted with an amino group and a fluorenylmethoxycarbonyl moiety. Its molecular formula is C28H28N2O6C_{28}H_{28}N_{2}O_{6}, with a molecular weight of 488.53 g/mol. This structural complexity contributes to its diverse biological activities.

Research indicates that compounds similar to 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid often exhibit antiproliferative and antitumor properties. These effects are primarily mediated through the following mechanisms:

  • Tubulin Polymerization Inhibition : Many related compounds have been shown to disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This interaction typically occurs at the colchicine-binding site on tubulin .
  • Cell Cycle Arrest : Studies have demonstrated that these compounds can induce G2/M phase arrest in cancer cell lines, which is crucial for their antiproliferative effects .
  • Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells enhances the therapeutic potential of these compounds .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of related compounds, which may provide insights into the potential effects of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid.

CompoundCell LineIC50 (nM)Mechanism of Action
9hMCF-7 (breast)10Tubulin destabilization
10pMDA-MB-23123Apoptosis induction
CA-4Various3.9Antimitotic effects
9qMCF-733G2/M phase arrest and tubulin inhibition

Case Studies

Several case studies have illustrated the biological activity of similar compounds:

  • Antiproliferative Effects : A study evaluated the antiproliferative effects of various derivatives on MCF-7 breast cancer cells, showing that compounds with methoxy substitutions exhibited enhanced potency compared to their unsubstituted counterparts .
  • In Vivo Studies : In vivo studies using xenograft models demonstrated significant tumor reduction when treated with compounds structurally similar to 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid, reinforcing their potential as anticancer agents .
  • Safety Profile : Toxicological assessments revealed that while these compounds exhibit potent biological activity, they also require careful evaluation for safety and side effects in clinical applications .

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